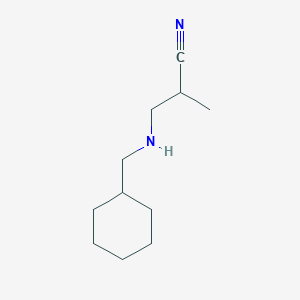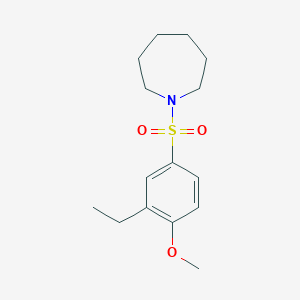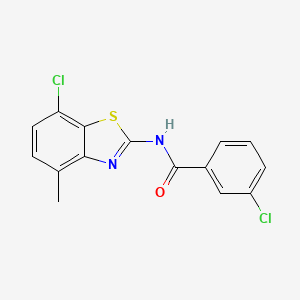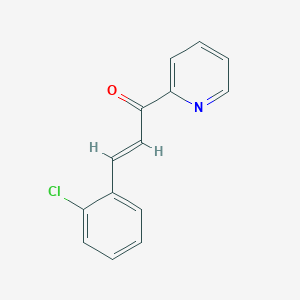![molecular formula C16H21N3O4S2 B2373835 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne CAS No. 942668-96-4](/img/structure/B2373835.png)
3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds similar to 3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-one have been synthesized and evaluated for their biological activities. For instance, 1-Sulfonyl-3,5-diamino-1H-Pyrazole derivatives show excellent herbicidal activities, indicating the potential agricultural applications of compounds with sulfonyl and pyrazole functionalities (Zhao Wei, 2001).
Metabolism Studies
Research on related compounds, such as O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate, provides insights into the metabolic processes and activation mechanisms in biological systems. These studies are crucial for understanding the biotransformation and potential toxicity of new compounds (U. E. Brady & B. W. Arthur, 1961).
Antioxidant and Enzyme Inhibition Properties
Pyrazole and 4-methylpyrazole derivatives have been studied for their ability to inhibit the oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals, indicating potential antioxidant properties. These findings suggest that compounds with pyrazole structures could serve as leads for developing new antioxidant agents (A. Cederbaum & L. Berl, 1982).
Tautomerism Studies
The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazoles, provides fundamental insights into their chemical behavior and potential applications in developing pH-sensitive probes or molecular switches (A. Katritzky & F. Maine, 1964).
Inhibitors of Enzymes
Pyrazoline benzensulfonamides have been synthesized and evaluated as inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes, demonstrating low cytotoxicity. This highlights the therapeutic potential of sulfonyl-containing pyrazole derivatives in designing drugs targeting these enzymes (Dilan Ozmen Ozgun et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for this compound is not detailed in the available resources, it is related to pyrazole-based compounds which have been studied as inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a key negative regulator of apoptosis, and developing Mcl-1 inhibitors has been an attractive strategy for cancer therapy .
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-12-16(25(22,23)18(3)14-7-5-4-6-8-14)13(2)19(17-12)15-9-10-24(20,21)11-15/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCTFQZGHQZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
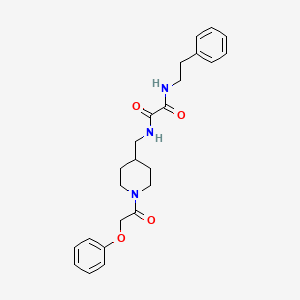
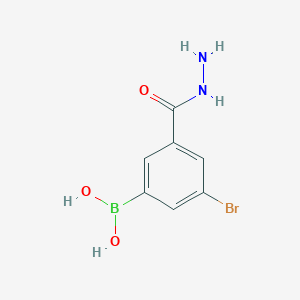
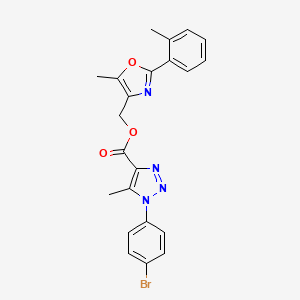

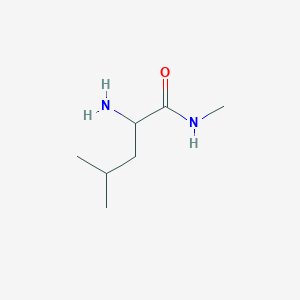
![1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2373761.png)
